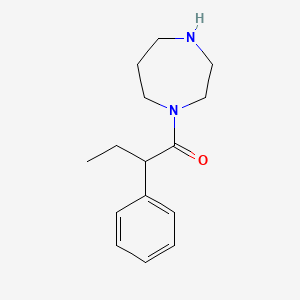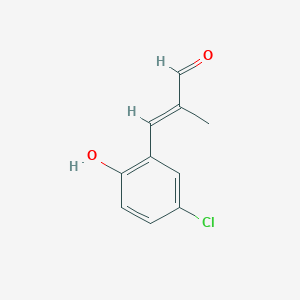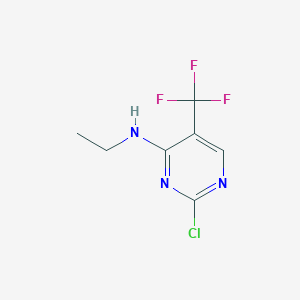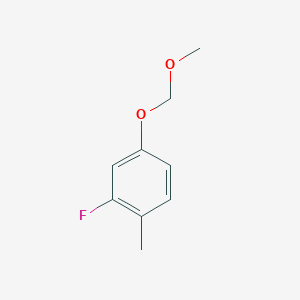
7-Hydroxy-6-methoxy-2-oxo-2H-chromene-3-carboxylic acid
Descripción general
Descripción
7-Hydroxy-6-methoxy-2-oxo-2H-chromene-3-carboxylic acid (7-HMC-3-COOH) is a naturally occurring organic compound. It is a member of the flavonoid family and is widely distributed in the plant kingdom. 7-HMC-3-COOH is found in various plant species, including citrus fruits, apples, and sorghum. It is also found in some food products, such as beer, wine, and tea. 7-HMC-3-COOH has many potential applications in the biomedical, pharmaceutical, and food industries, due to its antioxidant and anti-inflammatory properties.
Aplicaciones Científicas De Investigación
Synthesis and Fluorescence Properties : A study by Shi, Liang, and Zhang (2017) focused on the synthesis of benzo[c]coumarin carboxylic acids, including derivatives of 7-hydroxy-6-methoxy-2-oxo-2H-chromene-3-carboxylic acid. These compounds exhibited excellent fluorescence in both ethanol solution and solid state due to their larger conjugated systems and various hydrogen bonds, suggesting potential applications in fluorescence-based technologies (Shi, Liang, & Zhang, 2017).
Antibacterial and Antifungal Agents : Mahesh et al. (2022) synthesized a series of oxadiazole derivatives containing a 2H-chromen-2-one moiety using 7-methoxy-2-oxo-2H-chromene-3-carboxylic acid. These compounds were tested for antibacterial and antifungal activities, indicating potential use in developing new antimicrobial agents (Mahesh, Sanjeeva, Manjunath, & Venkata, 2022).
Photochromic Materials and Natural Products : Rawat, Prutyanov, and Wulff (2006) explored the use of chromene chromium carbene complexes, including 7-hydroxy-10-methoxy-3H-naphtho[2.1-b]pyrans derived from 7-hydroxy-6-methoxy-2-oxo-2H-chromene-3-carboxylic acid, in the synthesis of photochromic materials and biologically active natural products (Rawat, Prutyanov, & Wulff, 2006).
Antioxidant Activities : Kwak et al. (2006) synthesized a series of N-alkyl amides of 7-hydroxy-4-oxo-4H-chromene and 7-hydroxychroman-2-carboxylic acid, evaluating their antioxidant activities. The findings revealed that some of these compounds showed potent inhibition of lipid peroxidation, suggesting potential applications in antioxidant therapy (Kwak, Kang, Jung, Kim, Cho, & Lee, 2006).
Propiedades
IUPAC Name |
7-hydroxy-6-methoxy-2-oxochromene-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8O6/c1-16-9-3-5-2-6(10(13)14)11(15)17-8(5)4-7(9)12/h2-4,12H,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXNWMOVVNNSHBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C=C(C(=O)O2)C(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-hydroxy-6-methoxy-2-oxo-2H-chromene-3-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



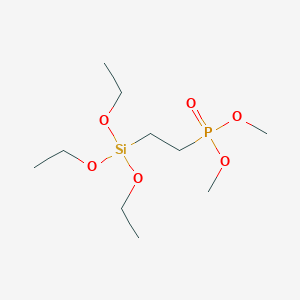
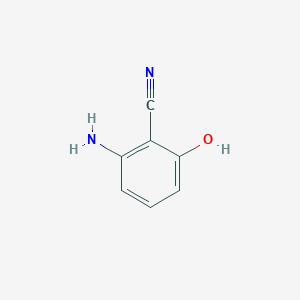
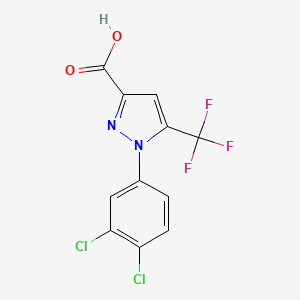

![N-[4-Chloro-2-nitro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B6326869.png)

